

In Vitro Susceptibility of Malaria Parasites to Mefloquine Hydrochloride: A Technical Guide

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This technical guide provides a comprehensive overview of the in vitro susceptibility of Plasmodium species, primarily Plasmodium falciparum, to the antimalarial drug **mefloquine hydrochloride**. It includes a summary of quantitative susceptibility data, detailed experimental protocols for assessing drug susceptibility, and visualizations of experimental workflows and the drug's mechanism of action and resistance.

Introduction to Mefloquine and In Vitro Susceptibility

Mefloquine is a quinoline methanol compound that has been used for both the prophylaxis and treatment of malaria.^[1] Developed by the United States Army in the 1970s, it became a critical tool in combating chloroquine-resistant P. falciparum.^[2] However, resistance to mefloquine emerged within a few years of its widespread deployment, particularly in Southeast Asia.

In vitro susceptibility testing is a cornerstone of antimalarial drug resistance surveillance. It provides crucial data on the intrinsic sensitivity of parasite populations to a given drug, allowing for the early detection of resistance and informing treatment policies. The 50% inhibitory concentration (IC₅₀), the drug concentration that inhibits parasite growth by 50%, is the most common metric for reporting in vitro susceptibility.

Quantitative Data on Mefloquine Susceptibility

The in vitro susceptibility of *P. falciparum* to mefloquine varies significantly by geographical region and has evolved over time. The following tables summarize IC₅₀ values from various studies. It is important to note that direct comparison between studies can be challenging due to variations in assay methodology (e.g., radioisotopic vs. fluorescence-based assays), incubation times, and the use of field isolates versus laboratory-adapted strains.

Table 1: In Vitro Mefloquine Susceptibility of *P. falciparum* in Southeast Asia

Location	Year(s) of Isolate Collection	Number of Isolates	Geometric Mean/Median IC50 (nM)	Assay Method	Reference
Thai-Myanmar Border	1995-1999	189 (primary infections)	27 ng/mL (~71.4 nM)	Radioisotope	[3]
Thai-Myanmar Border (Shoklo)	<1997	32	48.2 ng/mL (~127.5 nM)	Radioisotope	[3]
Thai-Myanmar Border (Maela)	1995-1999	236	29.0 ng/mL (~76.7 nM)	Radioisotope	[3]
Thai-Myanmar Border	1995-2007	1,195	Ranged from 95.5 nM (1995) to 37.1 nM (2007)	Not Specified	[4]
Thai-Myanmar Border	2001	Not Specified	737 - 1,116 nM	Microtest	[5]
Thai-Myanmar Border	Not Specified	60	28.0 nM (Median)	Not Specified	[6]
Tha Song Yang, Thailand	1987	20	6.90 nM	Not Specified	[7]
Southern Cambodia	Not Specified	Not Specified	56 nM (cured) vs 90 nM (recrudescence)	Not Specified	[8]

Western, Northern, Eastern Cambodia	2011-2012	310	GMIC50s higher in West/North than East	SYBR Green I	[2]
Cambodia	2016-2019	5 (WT) vs 6 (triple- mutant)	52.36 nM (WT) vs 84.45 nM (triple- mutant)	Not Specified	[9]
China- Myanmar Border	Not Specified	52	Resistant (96% of isolates >30 nM)	SYBR Green I	[10]

Table 2: In Vitro Mefloquine Susceptibility of *P. falciparum* in Africa

Location	Year(s) of Isolate Collection	Number of Isolates	Geometric Mean/Median IC50 (nM)	Assay Method	Reference
Bobo-Dioulasso, Burkina Faso	2021-2022	Not Specified	7.1 nM (Median)	Growth Inhibition Assay	[11]
Bobo-Dioulasso, Burkina Faso	1995-1996	Not Specified	No significant difference between CQ-S and CQ-R	Tritiated Hypoxanthine	[12]
Ghana	2016-2018	29	17.2 nM	SYBR Green I	[13][14]
Ghana (Cape Coast & Begoro)	Not Specified	Not Specified	27.3 nM	DAPI-based	[15]
Ibadan, Nigeria	1988	3	Schizogony inhibited at 0.8×10^{-6} mol/L (~800 nM)	Not Specified	[16]

Table 3: In Vitro Mefloquine Susceptibility of *P. falciparum* in South America

Location	Year(s) of Isolate Collection	Number of Isolates	Geometric Mean/Median IC50 (nM)	Assay Method	Reference
Western Colombia	Not Specified	25	56.3 nM	HRP-2 Antigen Detection	[17]
Colombia	2014-2015	Not Specified	18.4 nM	Not Specified	[18]
Brazilian Amazon	1996-1997	30	Not specified, but one failure had IC50 in upper 90th percentile	Radioisotope	[19] [20]
Manaus, Brazil	Not Specified	Not Specified	18.1 nM	Colorimetric (DELI)	[21]

Experimental Protocols for In Vitro Susceptibility Testing

Several methods are widely used to determine the in vitro susceptibility of *P. falciparum* to antimalarial drugs. The choice of assay often depends on the available laboratory infrastructure, cost, and throughput requirements.

[³H]-Hypoxanthine Uptake Inhibition Assay

This is often considered the "gold standard" for in vitro malaria drug susceptibility testing. It measures the incorporation of radiolabeled hypoxanthine, a purine precursor, into the DNA of replicating parasites.

Materials:

- *P. falciparum* culture (synchronized to the ring stage)

- Complete culture medium (RPMI-1640 with L-glutamine, HEPES, sodium bicarbonate, and supplemented with AlbuMAX II or human serum)
- Washed, non-infected human erythrocytes (O+)
- **Mefloquine hydrochloride** stock solution and serial dilutions
- [³H]-hypoxanthine
- 96-well microtiter plates (drug-predosed and sterile)
- Gas mixture (5% CO₂, 5% O₂, 90% N₂)
- 37°C incubator
- Cell harvester
- Scintillation fluid and counter

Procedure:

- **Parasite Preparation:** Synchronize *P. falciparum* cultures to the ring stage. Adjust the parasitemia to 0.5% and the hematocrit to 1.5% with complete culture medium and uninfected erythrocytes.
- **Plate Inoculation:** Add 200 µL of the parasite suspension to each well of a 96-well plate pre-dosed with serial dilutions of mefloquine. Include drug-free control wells.
- **Incubation (First Phase):** Incubate the plates for 24 hours at 37°C in a humidified incubator with the specified gas mixture.[\[22\]](#)
- **Radiolabeling:** After the initial 24-hour incubation, add 25 µL of complete medium containing 0.5 µCi of [³H]-hypoxanthine to each well.
- **Incubation (Second Phase):** Re-incubate the plates for an additional 18-24 hours under the same conditions. The total incubation time is typically 42-48 hours.[\[18\]](#)[\[23\]](#)

- **Harvesting:** Terminate the assay by freezing the plates at -20°C . Thaw the plates and harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This captures the parasite DNA containing the incorporated radiolabel.
- **Scintillation Counting:** Dry the filter mats and place them in a scintillation vial with scintillation fluid or use a plate-based scintillation counter.
- **Data Analysis:** Measure the counts per minute (CPM) for each well. The IC_{50} value is calculated by plotting the CPM against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

SYBR Green I-Based Fluorescence Assay

This assay is a simpler, non-radioactive alternative that measures the accumulation of parasite DNA using the fluorescent intercalating dye SYBR Green I.

Materials:

- *P. falciparum* culture (asynchronous or synchronized)
- Complete culture medium and uninfected erythrocytes
- **Mefloquine hydrochloride** stock solution and serial dilutions
- 96-well microtiter plates (black, clear bottom)
- SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)
- Gas mixture and 37°C incubator
- Fluorescence plate reader (excitation $\sim 485\text{ nm}$, emission $\sim 530\text{ nm}$)

Procedure:

- **Parasite Preparation:** Prepare a parasite suspension with 0.5-1% parasitemia and 2% hematocrit.

- **Plate Inoculation:** Add 200 μL of the parasite suspension to each well of the 96-well plate containing serial dilutions of mefloquine.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator.^[7]
- **Lysis and Staining:** After incubation, add 100 μL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-24 hours.
- **Fluorescence Reading:** Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths.
- **Data Analysis:** Subtract the background fluorescence from the drug-free control wells. Calculate the IC₅₀ by plotting the percentage of growth inhibition against the log of the drug concentration.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH), which is released upon lysis of the parasites. The level of pLDH activity is proportional to the number of viable parasites.

Materials:

- *P. falciparum* culture
- Complete culture medium and uninfected erythrocytes
- **Mefloquine hydrochloride** stock solution and serial dilutions
- 96-well microtiter plates
- Gas mixture and 37°C incubator
- Lysis buffer (e.g., Triton X-100)
- pLDH assay reagents: Malstat reagent, NBT/diaphorase solution
- Spectrophotometer (plate reader) capable of reading absorbance at ~650 nm

Procedure:

- **Plate Inoculation and Incubation:** Follow steps 1-3 as described for the SYBR Green I assay (72-hour incubation).
- **Lysis:** After incubation, lyse the cells to release pLDH. This can be done by freeze-thaw cycles or by adding a lysis buffer.
- **Enzyme Reaction:** Transfer a portion of the lysate from each well to a new 96-well plate. Add the pLDH assay reagents (Malstat and NBT/diaphorase) to each well.
- **Incubation and Reading:** Incubate the plate at room temperature in the dark for 30-60 minutes to allow the colorimetric reaction to develop. Measure the optical density (OD) at ~650 nm using a plate reader.
- **Data Analysis:** The OD values are proportional to the amount of pLDH and, therefore, to parasite viability. Calculate the IC₅₀ by plotting the percentage of inhibition (based on OD) against the log of the drug concentration.

Visualizations

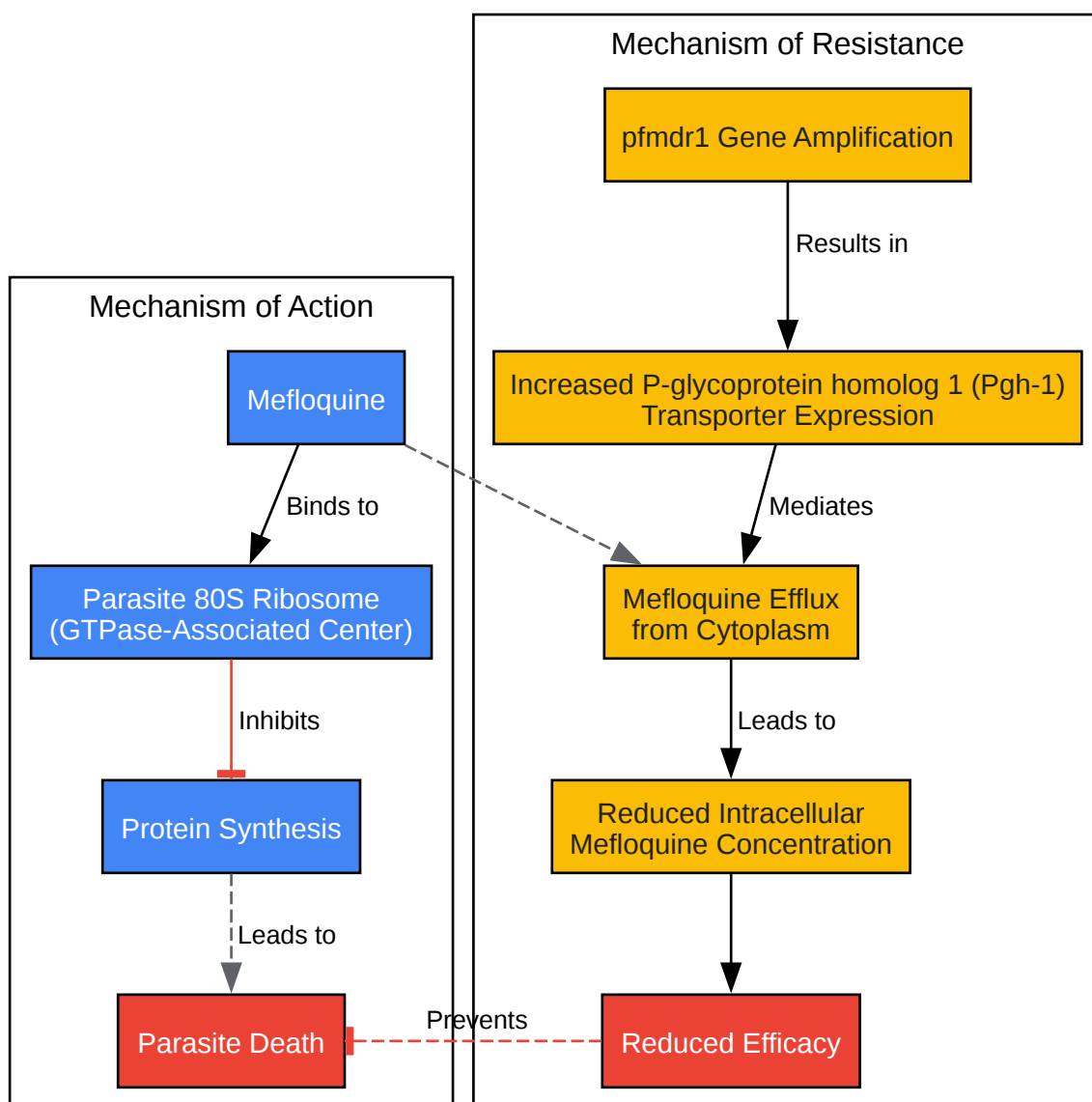
Experimental Workflow for In Vitro Susceptibility Testing



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Caption: Workflow for determining the in vitro susceptibility of malaria parasites.

Mefloquine Mechanism of Action and Resistance



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